
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-(methylsulfanyl)hex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene backbone can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert the double bond to a single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in the presence of inert solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Addition: Vicinal dihalides and haloalkanes.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and reduced sulfur compounds.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom.
Electrophilic Addition: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.
Oxidation: The sulfur atom in the methylsulfanyl group is oxidized, increasing its oxidation state and forming sulfoxides or sulfones.
Reduction: The double bond or sulfur atom is reduced, leading to the formation of alkanes or reduced sulfur compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-6-(ethylsulfanyl)hex-1-ene: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
4-(Bromomethyl)-6-(methylsulfanyl)hex-2-ene: Similar structure but with the double bond at a different position.
Uniqueness
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the specific combination of functional groups and their positions on the hexene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H15BrS |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
Clave InChI |
AIHPATAVMKAJGE-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(CC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


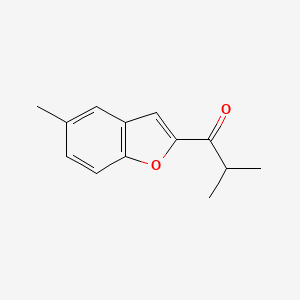
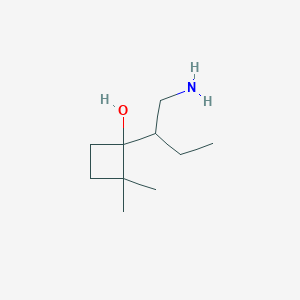
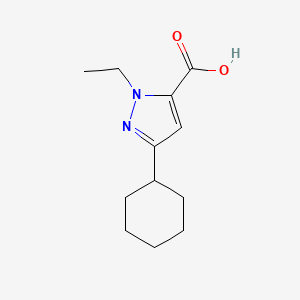
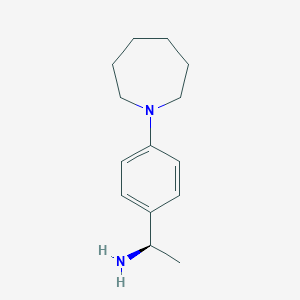

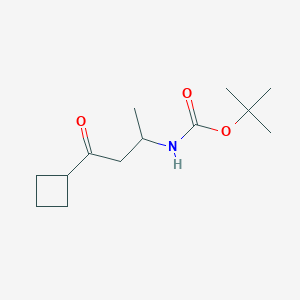
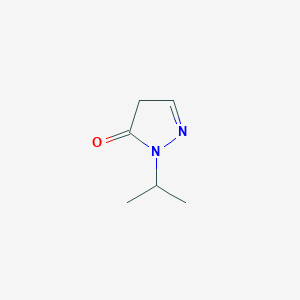
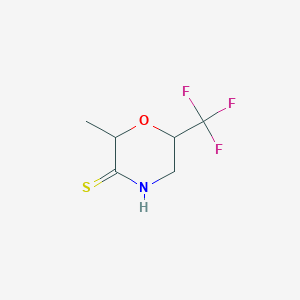
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)


